Z-360 is a nonpeptidic radioligand that has been developed for targeted therapy and imaging of human cancers. It is designed to selectively target the cholecystokinin 2 receptor, which is overexpressed in various tumors. The compound has been evaluated for its pharmacokinetic profiles and therapeutic potential in radionuclide therapy.
Z-360 belongs to the class of nonpeptidic radioligands. Its structure includes macrocyclic chelators that enhance its binding affinity and stability when labeled with different radionuclides.
The synthesis of Z-360 involves several key steps:
The coupling reaction typically involves activating the carboxylate group to facilitate the formation of an amide bond with the amine functional group present in the linker. The reaction conditions are optimized to achieve high yields while minimizing side reactions.
The molecular structure of Z-360 features a core structure that allows for the attachment of various chelators. The specific arrangement of atoms contributes to its ability to bind selectively to the cholecystokinin 2 receptor.
The molecular formula and specific structural data (e.g., bond lengths and angles) are critical for understanding its interaction with biological targets. Detailed structural analysis can typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy.
Z-360 undergoes several important chemical reactions during its synthesis and when interacting with biological systems:
These reactions are characterized by their kinetics and thermodynamics, which can be studied using techniques such as UV-Vis spectroscopy or mass spectrometry to monitor changes in concentration over time.
Z-360 acts by binding selectively to the cholecystokinin 2 receptor on tumor cells. This interaction triggers downstream signaling pathways that can lead to apoptosis or inhibit tumor growth.
Pharmacokinetic studies have shown that the pharmacological profile of Z-360 is influenced by its radiometal-chelate complex. This impacts its distribution, metabolism, and excretion within biological systems .
Z-360 is typically characterized by:
Key chemical properties include:
Relevant data can be gathered from stability studies conducted under controlled laboratory conditions.
Z-360 has significant applications in:
The quest for clinically viable CCK2 receptor antagonists (CCK2RAs) began with the identification of asperlicin—a natural benzodiazepine derivative exhibiting weak CCK2R affinity (pIC₅₀ = 6, IC₅₀ = 1 µM) [2]. Early synthetic compounds like the glutaramic acid derivative proglumide (IC₅₀ = 11,000 µM) and benzodiazepine-based devazepide (CCK2R IC₅₀ = 270 µM) faced significant limitations in receptor selectivity, potency, and oral bioavailability [2] [4]. The 1990s saw the development of dipeptoid antagonists (e.g., CI-988) and sulfonamide-based compounds, which improved CCK2R affinity but exhibited poor solubility and unpredictable pharmacokinetics [2]. Despite promising preclinical results in acid suppression and tumor growth inhibition, these agents failed in clinical trials due to insufficient efficacy or variable biological effects [2] [7]. This historical landscape underscored the need for antagonists with optimized structure-activity relationships (SAR), culminating in the design of Z-360—a bis-benzodiazepine urea derivative with nanomolar affinity (Kᵢ = 0.47 nM) and enhanced metabolic stability [2] [3].
Table 1: Evolution of Select CCK2 Receptor Antagonists
Compound | Chemical Class | CCK2R Affinity (IC₅₀) | Clinical Status |
---|---|---|---|
Proglumide | Glutaramic acid | 11,000 µM | Not developed |
Devazepide | 1,4-Benzodiazepine | 270 µM | Phase II (discontinued) |
L-365,260 | 1,4-Benzodiazepine | 2.0 nM | Phase I (discontinued) |
CI-988 | Dipeptoid | 1.1 nM | Phase II (discontinued) |
Netazepide | Benzodiazepine | 0.11 nM | Phase III (gastric NETs) |
Z-360 | Bis-benzodiazepine urea | 0.47 nM | Phase II (pancreatic cancer) |
Z-360 emerged as a breakthrough CCK2RA due to its oral activity, high receptor specificity, and synergistic effects with chemotherapy. In human pancreatic adenocarcinoma xenograft models (MiaPaCa2 and PANC-1), Z-360 monotherapy (100 mg/kg orally) reduced tumor growth by 41.7% (p<0.01) by blocking gastrin-induced proliferative signaling [3]. Crucially, Z-360 combined with gemcitabine demonstrated superior efficacy:
Mechanistically, Z-360 suppressed gastrin-driven PKB/Akt phosphorylation—a key survival pathway in pancreatic ductal adenocarcinoma (PDAC) [3]. This inhibition disrupted downstream effectors regulating apoptosis and cell cycle progression, sensitizing tumors to cytotoxic therapy. Z-360 also counteracted gastrin-mediated upregulation of vascular endothelial growth factor (VEGF), mitigating angiogenesis and stromal support in PDAC microenvironments [3] [7]. These findings positioned Z-360 as the first CCK2RA with clinically translatable antitumor activity, advancing to phase Ib/IIa trials for advanced pancreatic cancer [2] [7].
Pancreatic cancer-associated pain is notoriously opioid-resistant due to neuroinflammatory cascades involving interleukin-1β (IL-1β), ephrin B1, and N-methyl-D-aspartate (NMDA) receptors [1]. Z-360 uniquely addresses this resistance by targeting CCK2R-dependent pain pathways independent of opioid receptors:
Table 2: Z-360 Mechanisms in Cancer-Induced Pain Pathways
Pain Pathway Component | Effect in Cancer Models | Z-360 Action | Functional Outcome |
---|---|---|---|
IL-1β | 2.8-fold increase in tumor tissue | Suppresses production | Reduced neuroinflammation |
Ephrin B1 (DRG) | 3.5-fold gene upregulation | Blocks expression | Decreased neuronal sensitization |
pNR2B (spinal cord) | Hyperphosphorylation | Dephosphorylates via Eph B blockade | Attenuated central pain signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7